Cas no 1599253-45-8 (5-Amino-1-cyclobutylpentan-2-one)
5-Amino-1-cyclobutylpentan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1599253-45-8
- 5-amino-1-cyclobutylpentan-2-one
- EN300-795597
- 5-Amino-1-cyclobutylpentan-2-one
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- Inchi: 1S/C9H17NO/c10-6-2-5-9(11)7-8-3-1-4-8/h8H,1-7,10H2
- InChI Key: VYVGEUKTXMWUIQ-UHFFFAOYSA-N
- SMILES: O=C(CCCN)CC1CCC1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.1Ų
5-Amino-1-cyclobutylpentan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795597-0.05g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-795597-0.1g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
| Enamine | EN300-795597-0.25g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-795597-0.5g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-795597-2.5g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-795597-5.0g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
| Enamine | EN300-795597-10.0g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| Enamine | EN300-795597-1.0g |
5-amino-1-cyclobutylpentan-2-one |
1599253-45-8 | 95% | 1.0g |
$770.0 | 2024-05-22 |
5-Amino-1-cyclobutylpentan-2-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-Amino-1-cyclobutylpentan-2-one
Research Brief on 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8): Recent Advances and Applications
The compound 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The compound's cyclobutyl moiety and amino-ketone functionality make it a versatile intermediate for the development of novel bioactive molecules.
Recent studies have highlighted the role of 5-Amino-1-cyclobutylpentan-2-one as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of cyclobutane-derived peptidomimetics, which exhibit enhanced metabolic stability and binding affinity compared to linear peptides. The compound's rigid cyclobutane ring contributes to conformational restraint, a critical feature for optimizing ligand-receptor interactions.
In addition to its applications in PPI modulation, 5-Amino-1-cyclobutylpentan-2-one has been investigated as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs. Researchers have explored its potential in central nervous system (CNS) drug development, particularly for disorders such as epilepsy and anxiety. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters identified derivatives of this compound as potent GABAA receptor modulators, with improved blood-brain barrier permeability.
The synthetic routes to 5-Amino-1-cyclobutylpentan-2-one have also been a focus of recent optimization efforts. A 2024 publication in Organic Process Research & Development described a scalable, enantioselective synthesis using asymmetric hydrogenation of a cyclobutyl enamine intermediate. This method achieved a high yield (85%) and excellent enantiomeric excess (98%), addressing previous challenges in large-scale production. Such advancements are critical for enabling further pharmacological evaluation and potential clinical translation.
From a mechanistic perspective, computational studies have provided insights into the compound's interactions with biological targets. Molecular docking simulations suggest that the cyclobutyl ring induces favorable van der Waals contacts with hydrophobic binding pockets, while the amino-ketone moiety participates in hydrogen bonding networks. These findings, published in a 2023 ACS Omega article, underscore the compound's potential as a scaffold for rational drug design.
In conclusion, 5-Amino-1-cyclobutylpentan-2-one (CAS: 1599253-45-8) represents a promising chemical entity with diverse applications in medicinal chemistry. Recent research has elucidated its synthetic accessibility, biological activity, and mechanistic underpinnings, positioning it as a valuable tool for drug discovery. Future studies should focus on expanding its therapeutic scope and optimizing its pharmacokinetic properties for clinical development.
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